molecular formula C15H18N2O4 B603686 3-((4-Acetamidophenyl)carbamoyl)cyclopentanecarboxylic acid CAS No. 1374325-42-4

3-((4-Acetamidophenyl)carbamoyl)cyclopentanecarboxylic acid

Cat. No.: B603686
CAS No.: 1374325-42-4
M. Wt: 290.31g/mol
InChI Key: OFMDJRWWFHLIJS-UHFFFAOYSA-N
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Description

3-((4-Acetamidophenyl)carbamoyl)cyclopentanecarboxylic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a cyclopentanecarboxylic acid core with a 4-acetamidophenylcarbamoyl group attached, giving it unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Acetamidophenyl)carbamoyl)cyclopentanecarboxylic acid typically involves multiple steps, starting from readily available precursors. One common route involves the acylation of cyclopentanecarboxylic acid with 4-acetamidophenyl isocyanate under controlled conditions to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions such as higher temperatures and pressures, the use of catalysts to increase yield, and continuous flow processes to enhance efficiency. The purification of the final product is achieved through techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-((4-Acetamidophenyl)carbamoyl)cyclopentanecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromic acid under acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-((4-Acetamidophenyl)carbamoyl)cyclopentanecarboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-((4-Acetamidophenyl)carbamoyl)cyclopentanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentanecarboxylic acid: A simpler analog with a cyclopentane ring and a carboxylic acid group.

    4-Acetamidophenyl isocyanate: A precursor used in the synthesis of the target compound.

Uniqueness

3-((4-Acetamidophenyl)carbamoyl)cyclopentanecarboxylic acid is unique due to its combination of a cyclopentanecarboxylic acid core and a 4-acetamidophenylcarbamoyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.

Properties

IUPAC Name

3-[(4-acetamidophenyl)carbamoyl]cyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4/c1-9(18)16-12-4-6-13(7-5-12)17-14(19)10-2-3-11(8-10)15(20)21/h4-7,10-11H,2-3,8H2,1H3,(H,16,18)(H,17,19)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFMDJRWWFHLIJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2CCC(C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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